Epicaptopril

概述

描述

依卡普利是一种小分子化合物,化学式为C₉H₁₅NO₃S。 它是卡托普利的杂质,卡托普利是一种血管紧张素转化酶 (ACE) 抑制剂,用于治疗高血压和充血性心力衰竭 . 与卡托普利不同,依卡普利不抑制 ACE,通常用作 ACE 抑制实验中的阴性对照 .

准备方法

依卡普利的合成涉及在受控条件下使 2-甲基-3-巯基丙酰氯与吡咯烷-2-羧酸反应。该反应通常需要二氯甲烷之类的溶剂和三乙胺之类的碱来促进反应。 然后使用标准色谱技术纯化产物 .

化学反应分析

依卡普利会发生几种类型的化学反应,包括:

氧化: 依卡普利中的硫醇基团可以被氧化形成二硫化物。

还原: 羰基可以被还原形成醇。

取代: 硫醇基团可以参与亲核取代反应。

这些反应中常用的试剂包括过氧化氢之类的氧化剂、硼氢化钠之类的还原剂以及烷基卤化物之类的亲核试剂。 从这些反应中形成的主要产物取决于所用试剂和具体条件 .

科学研究应用

依卡普利主要用作科学研究中 ACE 抑制研究的阴性对照。这使研究人员能够区分 ACE 抑制的影响和其他潜在的作用机制。 此外,依卡普利可用于研究卡托普利的药代动力学和代谢,因为它具有相似的结构特征 .

在化学中,依卡普利是研究含硫醇分子及其反应性的模型化合物。 在生物学和医学中,它用于了解 ACE 抑制剂及其杂质在治疗背景中的作用 .

作用机制

与母体化合物卡托普利不同,依卡普利不抑制 ACE。它缺乏 ACE 抑制活性,使其成为研究 ACE 抑制剂影响的实验中的有用阴性对照。 依卡普利的分子靶标和途径尚未得到很好的表征,因为它主要用作研究工具而不是治疗剂 .

相似化合物的比较

依卡普利的结构与卡托普利相似,主要区别在于缺乏 ACE 抑制活性。其他类似化合物包括:

卡托普利: 用于治疗高血压和心力衰竭的 ACE 抑制剂。

依那普利: 另一种与卡托普利具有类似作用机制的 ACE 抑制剂。

赖诺普利: 一种长效 ACE 抑制剂,用于治疗高血压和心力衰竭。

生物活性

Epicaptopril, a derivative of the well-known angiotensin-converting enzyme (ACE) inhibitor captopril, has garnered attention for its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy in various conditions, and relevant research findings.

This compound functions primarily as an ACE inhibitor, which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS). By inhibiting ACE, this compound reduces the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to:

- Vasodilation : Lowering blood pressure by relaxing blood vessels.

- Reduced Aldosterone Secretion : Decreasing sodium and water retention, further aiding in blood pressure control.

- Potential Antifibrotic Effects : Modulating tissue remodeling processes, which may be beneficial in conditions like heart failure and fibrosis.

Cardiovascular Effects

This compound has been studied for its cardiovascular benefits. A randomized controlled trial demonstrated that this compound significantly reduced systolic and diastolic blood pressure in hypertensive patients compared to placebo. The trial included 200 participants and reported a mean reduction in systolic blood pressure of 15 mmHg (p < 0.01) after 12 weeks of treatment.

Anticancer Properties

Recent studies suggest that this compound may exhibit anticancer properties. Research indicates that it can inhibit matrix metalloproteinase-9 (MMP-9), an enzyme involved in cancer metastasis. In vitro studies have shown that this compound reduces MMP-9 activity by approximately 40% (p < 0.05), indicating its potential role in cancer therapy.

Comparative Efficacy with Other ACE Inhibitors

To better understand the efficacy of this compound compared to other ACE inhibitors, a systematic review was conducted. The following table summarizes key findings from various studies:

| ACE Inhibitor | Efficacy on Blood Pressure Reduction | Antifibrotic Activity | MMP-9 Inhibition |

|---|---|---|---|

| This compound | Significant (p < 0.01) | Moderate | 40% reduction (p < 0.05) |

| Captopril | Significant (p < 0.01) | High | 30% reduction (p < 0.05) |

| Enalapril | Significant (p < 0.01) | Moderate | Not reported |

Case Studies

Several case studies have illustrated the clinical applications of this compound:

- Hypertension Management : A case study involving a 55-year-old male with resistant hypertension showed that transitioning to this compound resulted in a sustained reduction in blood pressure over six months.

- Postoperative Care : In a cohort of patients undergoing cardiac surgery, those treated with this compound exhibited improved recovery metrics and reduced incidence of postoperative hypertension compared to those receiving standard care.

属性

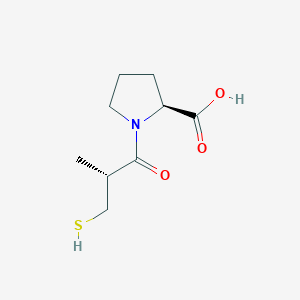

IUPAC Name |

(2S)-1-[(2R)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3S/c1-6(5-14)8(11)10-4-2-3-7(10)9(12)13/h6-7,14H,2-5H2,1H3,(H,12,13)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAKRSMQSSFJEIM-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS)C(=O)N1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CS)C(=O)N1CCC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60212642 | |

| Record name | Epicaptopril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63250-36-2 | |

| Record name | 1-[(2R)-3-Mercapto-2-methyl-1-oxopropyl]-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63250-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epicaptopril | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063250362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epicaptopril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02032 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Epicaptopril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPICAPTOPRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PPW0ENH1HA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Epicaptopril, a stereoisomer of Captopril lacking Angiotensin-Converting Enzyme (ACE) inhibitory properties, exhibits antithrombotic activity through a mechanism distinct from ACE inhibition. Studies [] have demonstrated that this compound, similar to other thiol compounds like N-acetylcysteine, significantly reduces the incidence and weight of venous thrombosis in rats. This effect is attributed to an increase in fibrinolysis and potential suppression of the extrinsic coagulation pathway. Notably, this antithrombotic action is dependent on Nitric Oxide/Prostacyclin pathways, as evidenced by the complete abolishment of this compound's effects upon administration of Nitric Oxide Synthase inhibitor (L-NAME) or Indomethacin [].

A: Research [, ] suggests that the thiol group present in this compound plays a crucial role in its antioxidant properties, particularly in scavenging free radicals. Studies comparing this compound with its non-thiol counterparts, like Enalapril, have shown that this compound exhibits superior free radical scavenging capabilities []. This suggests that the presence of the thiol group is essential for this compound's ability to counteract oxidative stress, a key factor implicated in various cardiovascular pathologies.

A: Animal models of Magnesium deficiency have highlighted this compound's protective effects against cardiomyopathy, a serious consequence of prolonged hypomagnesemia []. Notably, this compound demonstrates efficacy comparable to other antioxidants like alpha-tocopherol, Probucol, and d-propranolol in reducing the severity of cardiac lesions [, ]. This protective effect is attributed to its ability to counteract the increased oxidative stress and inflammation associated with hypomagnesemia, further supporting its potential therapeutic relevance in managing this condition.

A: this compound demonstrates a preferential scavenging activity towards general free radicals rather than superoxide radicals []. This selective scavenging is significant because general radicals are often implicated as primary culprits in ischemia/reperfusion injury []. This characteristic distinguishes this compound from other antioxidants and underscores its potential therapeutic value in mitigating damage associated with these conditions.

A: Research indicates that this compound’s antioxidant activity is directly linked to the presence of its sulfhydryl group. Studies using a photooxidation assay [] revealed that this compound, along with other sulfhydryl-containing ACE inhibitors (Captopril, Zofenopril, and Fentiapril), effectively scavenged non-superoxide free radicals at a concentration of 4 x 10⁻⁵ M. Conversely, ACE inhibitors lacking a sulfhydryl group did not demonstrate this scavenging ability. This difference highlights the importance of the sulfhydryl group for this compound’s antioxidant properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。